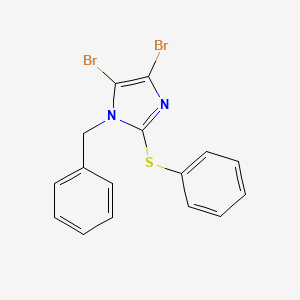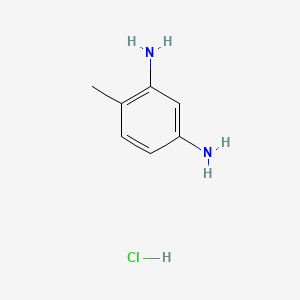
1,3-Benzenediamine, 4-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) is a chemical compound with the molecular formula C7H10N2·HCl. It is also known by other names such as 4-Methyl-m-phenylenediamine hydrochloride and 2,4-Diamino-1-methylbenzene hydrochloride. This compound is commonly used in various industrial applications, including as an intermediate in the synthesis of dyes and pigments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) can be synthesized through several methods. One common method involves the reduction of 4-nitro-1,3-benzenediamine using hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting 4-methyl-1,3-benzenediamine is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) typically involves large-scale reduction reactions followed by acid-base reactions to obtain the desired hydrochloride salt. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers, resins, and other chemical products.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for specific enzymes, leading to the formation of colored products that can be measured spectrophotometrically. In industrial applications, it participates in polymerization reactions, contributing to the formation of high-molecular-weight polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenediamine: Lacks the methyl group at the 4-position.
4-Chloro-1,3-benzenediamine: Contains a chlorine atom instead of a methyl group at the 4-position.
2,4-Diaminotoluene: Similar structure but different substitution pattern.
Uniqueness
1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise reactivity and interaction with other molecules are required .
Propriétés
Numéro CAS |
5459-85-8 |
|---|---|
Formule moléculaire |
C7H11ClN2 |
Poids moléculaire |
158.63 g/mol |
Nom IUPAC |
4-methylbenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,8-9H2,1H3;1H |
Clé InChI |
IHJBOVQRFCCUJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)N.Cl |
Numéros CAS associés |
636-23-7 95-80-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B14084382.png)

![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084416.png)
![8-[3-(azepan-1-yl)propyl]-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084417.png)
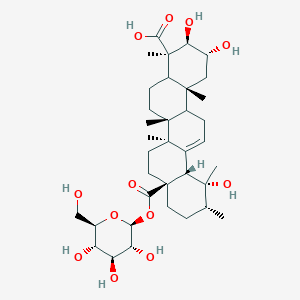
![1-(3,4-Dimethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084423.png)
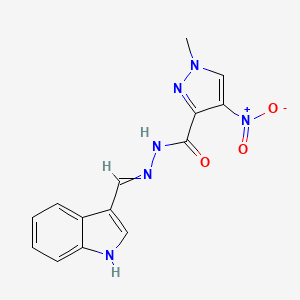
![2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14084436.png)
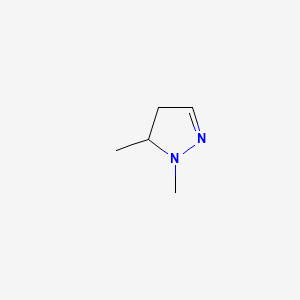
![1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene](/img/structure/B14084445.png)
![1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine](/img/structure/B14084451.png)
